Exherin (ADH-1) is a synthetic, cyclic pentapeptide designed to act as a competitive inhibitor of N-cadherin, a cell adhesion protein. [] Its chemical structure is Ac-CHAVC-NH2, where “H”, “A,” and “V” represent histidine, alanine, and valine, respectively. [] The HAV sequence is crucial for Exherin’s ability to bind to N-cadherin and disrupt its function. [] Exherin exhibits anti-tumor activity in preclinical models by interfering with N-cadherin-mediated cell-cell interactions in both tumor cells and tumor vasculature. [, ]
Exherin can undergo oxidation and rearrangement of the disulfide bond, leading to the formation of various metabolites. [] Some of these metabolites retain the intact HAV moiety and may contribute to the compound's overall pharmacological activity. [] Additionally, Exherin can form dimers, both parallel (ADH-100230) and anti-parallel (ADH-100231), as a consequence of disulfide bond modifications. []
Exherin competitively inhibits N-cadherin by binding to its recognition sequence (His-Ala-Val). [] This binding disrupts N-cadherin mediated cell-cell adhesion, leading to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2